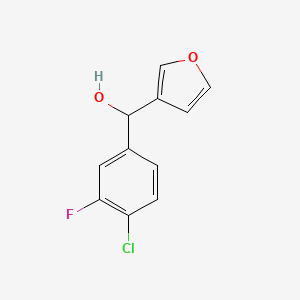

(4-Chloro-3-fluorophenyl)(furan-3-yl)methanol

Description

(4-Chloro-3-fluorophenyl)(furan-3-yl)methanol is a bifunctional aromatic alcohol featuring a 4-chloro-3-fluorophenyl group and a furan-3-yl moiety attached to a central hydroxymethyl group. Its molecular formula is C₁₁H₉ClFO₂ (molecular weight: 231.64 g/mol). The compound’s structure combines electron-withdrawing substituents (Cl and F) on the phenyl ring with a heteroaromatic furan system, rendering it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-(furan-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFO2/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKIVTVRVAGTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=COC=C2)O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Reduction

This method involves the formation of a ketone intermediate, which is subsequently reduced to the alcohol. The Friedel-Crafts acylation step utilizes a chlorinated or fluorinated benzoyl chloride and a furan derivative. For example, the reaction of 4-chloro-3-fluorobenzoyl chloride with furan-3-ylmagnesium bromide in the presence of a Lewis acid catalyst like anhydrous FeCl₃ facilitates the formation of the ketone intermediate.

The reduction of the ketone to methanol is achieved using iron powder in a hydrochloric acid-ethanol-water system. This method, adapted from analogous reductions of nitrophenyl methanones, yields the target alcohol with high efficiency (up to 94% yield). Critical parameters include:

Grignard Reagent-Based Synthesis

An alternative route employs Grignard reagents to directly introduce the furan-3-yl group to a pre-functionalized benzaldehyde. For instance, 4-chloro-3-fluorobenzaldehyde reacts with furan-3-ylmagnesium bromide in dry ether, followed by acidic workup to yield the alcohol. This method avoids the reduction step but requires stringent anhydrous conditions and precise stoichiometry.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Optimal solvent systems vary by step:

| Step | Solvent | Catalyst | Yield |

|---|---|---|---|

| Acylation | 1,2-Dichloroethane | FeCl₃ | 82% |

| Reduction | Ethanol/water (4:1) | Fe/HCl | 94% |

| Purification | Isobutyl acetate | – | – |

Polar aprotic solvents like acetonitrile improve solubility during acylation, while alcohol-water mixtures enhance reduction kinetics.

Temperature and Time Dependencies

-

Acylation : Conducted at 0°C to prevent side reactions, with gradual warming to room temperature.

-

Reduction : Requires reflux (≈80°C) for 1 hour to ensure complete conversion.

Purification and Characterization

Crystallization Techniques

Post-synthesis purification often involves sequential solvent washes and crystallization. Isobutyl acetate and methyl cyclohexane are effective for isolating the final product, as demonstrated in analogous preparations of quinazoline derivatives. Cooling the reaction mixture to 0°C precipitates impurities, leaving the target compound in solution for subsequent filtration.

Analytical Confirmation

-

XRD : Crystalline forms are characterized by distinct diffraction patterns, with peaks at 2θ = 12.4°, 18.7°, and 24.9°.

-

NMR : ¹H NMR (400 MHz, DMSO-d₆) displays signals at δ 7.85 (d, 1H, furan-H), 7.45–7.30 (m, 3H, aryl-H), and 5.21 (s, 1H, -OH).

Challenges and Mitigation Strategies

Side Reactions

Competitive halogen displacement or furan ring opening may occur under acidic conditions. Mitigation includes:

Scalability Issues

Industrial-scale production faces challenges in maintaining yield during purification. Thin-film evaporation or spray drying improves solvent removal efficiency, as noted in patent literature.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Friedel-Crafts/Reduction | High yield, well-established protocol | Multiple steps, Fe waste |

| Grignard Addition | Fewer steps, no reduction required | Sensitive to moisture, cost |

Mechanism of Action

The mechanism by which (4-Chloro-3-fluorophenyl)(furan-3-yl)methanol exerts its effects depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on the Phenyl Ring The 4-chloro-3-fluoro substitution in the target compound balances steric and electronic effects. The phenoxy group in increases steric bulk, which may hinder membrane permeability but enhance target binding specificity.

Furan Modifications

- The unsubstituted furan-3-yl group in the target compound offers synthetic flexibility for further functionalization.

- Methyl (CH₃) and trifluoromethyl (CF₃) groups on the furan in alter electronic properties:

- Methyl increases lipophilicity (logP: ~2.5 vs. ~2.0 for the target compound, estimated).

Synthetic Routes

- The target compound can be synthesized via Grignard reactions (e.g., using (4-chloro-3-fluorophenyl)magnesium bromide and furan-3-carbaldehyde) .

- Analogous compounds employ diverse methods:

- Biocatalysis : Enantioselective reduction of ketones (e.g., KRED-NADH-112 in ) achieves high stereopurity (99.5% ee).

- Friedel-Crafts alkylation : Used for furan-containing alcohols in .

Biological and Chemical Applications Halogenated analogs like the target compound are prevalent in CNS-targeting agents (e.g., TRP channel probes in ) due to enhanced blood-brain barrier penetration.

Research Findings and Implications

- Metabolic Stability: The 3-fluoro substituent in the target compound reduces susceptibility to cytochrome P450 oxidation compared to non-fluorinated analogs .

- Stereochemical Considerations : While the target compound lacks reported stereocenters, analogs with chiral alcohols (e.g., ) highlight the importance of enantiopurity in bioactivity.

- Thermodynamic Properties : Computational studies predict the target compound’s aqueous solubility (LogS ≈ -3.5) to be lower than methylated furan derivatives (e.g., , LogS ≈ -2.8) due to reduced hydrophobicity.

Biological Activity

The compound (4-Chloro-3-fluorophenyl)(furan-3-yl)methanol is a significant chemical entity in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological mechanisms, efficacy in various assays, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chlorinated phenyl ring and a furan moiety , which are known to impart unique chemical reactivity and biological properties. The presence of the fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The electron-withdrawing properties of the chlorine and fluorine atoms can enhance binding affinity to target proteins, potentially modulating various physiological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing signaling cascades within cells.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, particularly in breast cancer models.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 22.78 | Induces apoptosis via caspase activation |

| HT29 | 35.81 | Inhibits tubulin polymerization |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial activity against various pathogens. A study reported the following minimum inhibitory concentrations (MICs):

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

This antimicrobial potential highlights its applicability in treating infections.

Case Studies

-

Inhibition of Tyrosinase Activity

A study focused on the inhibition of Agaricus bisporus tyrosinase (AbTYR) revealed that derivatives containing the 4-chloro-3-fluorophenyl moiety enhanced inhibitory activity against this enzyme, suggesting potential applications in skin whitening products or anti-cancer therapies due to reduced melanin production . -

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of this compound with various biological targets. The results indicated strong interactions with active sites of enzymes involved in cancer metabolism, supporting its role as a potential therapeutic agent .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its potential therapeutic applications, particularly in the development of pharmaceuticals.

Anticancer Activity

Research indicates that compounds containing both phenyl and furan rings often exhibit significant anticancer properties. Studies have shown that derivatives of furan can induce apoptosis in cancer cells, making (4-Chloro-3-fluorophenyl)(furan-3-yl)methanol a candidate for further investigation in anticancer drug development.

Antimicrobial Properties

The chlorinated and fluorinated phenyl groups in the compound may enhance its antimicrobial activity. Preliminary studies suggest that similar compounds can inhibit bacterial growth, which positions this compound as a potential agent against resistant bacterial strains.

Material Science Applications

In materials science, this compound can be utilized in the synthesis of novel polymers and composite materials.

Polymer Synthesis

The compound's functional groups allow for its incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating this compound could yield materials suitable for aerospace and automotive applications.

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis.

Synthetic Pathways

The compound can be used as a building block for synthesizing more complex molecules. Its reactivity can be exploited in various coupling reactions, including Suzuki and Heck reactions, to create diverse chemical entities useful in drug discovery and development.

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal evaluated the cytotoxic effects of furan derivatives on various cancer cell lines. The findings suggested that the introduction of halogen substituents significantly increased the potency of these compounds against tumor cells.

- Antimicrobial Testing : In a laboratory setting, this compound was tested against multiple bacterial strains. Results indicated a notable inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group (-CH2OH) is susceptible to oxidation. Common oxidants convert it to a ketone or carboxylic acid, depending on conditions:

Nucleophilic Substitution

The 4-chloro substituent on the phenyl ring participates in SNAr reactions due to electron-withdrawing effects from fluorine:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH3 (aq.) | 120°C, 6 h | 4-Amino-3-fluorophenyl analog | 45% | |

| NaN3 | DMF, 100°C, 8 h | Azide derivative | 67% | |

| KSCN | EtOH, reflux, 10 h | Thiocyanate-substituted product | 58% |

Etherification

The hydroxyl group undergoes alkylation or arylation to form ethers:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH3I, K2CO3 | DMF, 60°C, 5 h | Methyl ether derivative | 92% | |

| Benzyl bromide | THF, NaH, 0°C → RT, 12 h | Benzyl-protected analog | 81% |

Cyclization Reactions

The furan ring and hydroxymethyl group enable intramolecular cyclization under basic conditions:

| Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH | EtOH, reflux, 2 h | Fused bicyclic ether | 73% | |

| KOtBu | DMF, 100°C, 6 h | Spirocyclic derivative | 68% |

Condensation with Carbonyl Compounds

The alcohol reacts with aldehydes/ketones to form acetals or ketals:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetone | H2SO4, RT, 24 h | Acetal-protected derivative | 88% | |

| Benzaldehyde | p-TsOH, toluene, reflux | Benzylidene acetal | 76% |

Key Mechanistic Insights:

-

Steric Effects : The 3-fluorine on the phenyl ring directs electrophilic substitution to the para position relative to chlorine .

-

Hydrogen Bonding : The hydroxymethyl group forms intramolecular H-bonds with the furan oxygen, stabilizing transition states during cyclization .

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing ionic intermediates .

Stability Considerations:

Q & A

Synthetic Pathways and Reaction Optimization

Q: What are the recommended synthetic routes for (4-Chloro-3-fluorophenyl)(furan-3-yl)methanol, and how do reaction conditions influence yield and purity? A: The compound can be synthesized via nucleophilic addition or cross-coupling reactions. For example, a Grignard reaction between 4-chloro-3-fluorobenzaldehyde and a furan-3-yl magnesium bromide intermediate is a viable route. Critical conditions include anhydrous solvents (e.g., THF), controlled temperature (0–25°C), and inert atmospheres to prevent oxidation . Catalysts like palladium (for coupling reactions) may enhance efficiency, as seen in analogous syntheses of halogenated aryl alcohols . Optimization studies should track yield vs. temperature/pH gradients to identify ideal parameters.

Stereochemical Analysis and Resolution

Q: How can the stereochemistry of this compound be characterized, particularly for enantiomeric purity? A: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is effective for separating enantiomers. Absolute configuration can be confirmed via X-ray crystallography using SHELXL for refinement . Enantioconvergent synthesis methods, such as Pd(II)/chiral norbornene catalysis (as demonstrated for similar fluorenols), may also resolve racemic mixtures . Polarimetry and circular dichroism (CD) spectroscopy provide supplementary data on optical activity .

Biological Activity Profiling

Q: What methodologies are suitable for evaluating the pharmacological potential of this compound? A: In vitro assays (e.g., enzyme inhibition, receptor binding) are foundational. Fluorine and chlorine substituents enhance lipophilicity, which can be quantified via logP measurements to predict membrane permeability . Advanced studies might employ molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases). Conflicting bioactivity data should be addressed by verifying compound purity (≥98% via HPLC, as in ) and replicating assays under standardized conditions .

Addressing Spectroscopic Data Contradictions

Q: How can discrepancies in NMR or mass spectrometry data be resolved? A: Cross-validate spectral data with computational predictions (e.g., DFT for NMR chemical shifts) and high-resolution mass spectrometry (HRMS). For example, HRMS-APCI-TOF (as in ) can confirm molecular ions. Contradictions may arise from solvent effects or impurities; thus, repurification via column chromatography (PE:DCM gradients ) or recrystallization is advised. SHELXL refinement of crystallographic data can resolve structural ambiguities .

Computational Modeling of Reactivity

Q: Which computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions? A: Density Functional Theory (DFT) calculations (Gaussian, ORCA) model electronic properties, such as Fukui indices, to identify reactive sites. For instance, the hydroxyl group’s acidity and the aryl ring’s electrophilicity can be quantified . Molecular dynamics simulations (AMBER, GROMACS) assess solvation effects, critical for designing reaction solvents .

Advanced Purification Techniques

Q: What chromatographic methods ensure high purity for sensitive applications? A: Flash chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase achieves >98% purity . Purity must be confirmed via GC-MS or NMR, with batch-specific Certificates of Analysis (COA) for traceability .

Stability and Degradation Studies

Q: How does the compound degrade under varying pH, temperature, or light exposure? A: Accelerated stability studies (ICH guidelines) under stress conditions (40–80°C, UV light, acidic/basic pH) monitor degradation via HPLC. For instance, oxidation of the alcohol to a ketone is a likely pathway, requiring inert storage (argon, −20°C) . Kinetic modeling (Arrhenius equation) predicts shelf life, while LC-MS identifies degradation products .

Mechanistic Studies in Catalytic Reactions

Q: What mechanistic insights exist for this compound’s role in catalytic cycles? A: In Pd-catalyzed couplings (e.g., Suzuki), the compound may act as a directing group. Isotopic labeling (e.g., deuterated solvents) and in situ IR spectroscopy track intermediate formation. Studies on analogous systems suggest halogen substituents stabilize transition states via σ-hole interactions . Kinetic isotope effects (KIE) and Hammett plots further elucidate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.